molecular formula C17H14ClFN4O2S B2521232 1-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2034355-15-0

1-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2521232
CAS No.: 2034355-15-0
M. Wt: 392.83
InChI Key: XSBJROYFOAIWAT-UHFFFAOYSA-N
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Description

1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a triazole-based compound featuring a sulfonylated azetidine ring and a substituted phenyl group. The azetidine ring is sulfonylated at the 3-position by a 3-chloro-4-fluorophenyl group, while the triazole ring is substituted with a phenyl group at the 4-position. This structure combines the rigidity of the triazole core with the conformational flexibility of the azetidine ring, making it a candidate for pharmaceutical applications, particularly in kinase or receptor modulation.

The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by sulfonylation of the azetidine intermediate .

Properties

IUPAC Name

1-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O2S/c18-15-8-14(6-7-16(15)19)26(24,25)22-9-13(10-22)23-11-17(20-21-23)12-4-2-1-3-5-12/h1-8,11,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBJROYFOAIWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H12ClFN2O4SC_{13}H_{12}ClFN_2O_4S, with a molecular weight of approximately 346.76 g/mol. The structure includes an azetidine ring, a triazole moiety, and a sulfonyl group attached to a chlorofluorophenyl group, contributing to its biological activity.

PropertyValue
Molecular FormulaC13H12ClFN2O4SC_{13}H_{12}ClFN_2O_4S
Molecular Weight346.76 g/mol
CAS Number1795300-61-6
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, This compound has shown promising results against various bacterial strains. A study demonstrated that analogs with similar structures had minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of triazole compounds has been widely explored. In vitro studies have shown that derivatives of 1,2,3-triazoles can induce apoptosis in cancer cell lines. For example, compounds with similar scaffolds have been reported to inhibit cell proliferation in breast cancer (T47D) and colon carcinoma (HCT-116) cell lines with IC50 values ranging from 6.2 µM to 43.4 µM . The specific mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Trypanocidal Activity

A recent investigation into the trypanocidal activity of triazole-based hybrids revealed that certain analogs exhibited potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds were evaluated for their ability to reduce parasite load significantly in vitro and showed potential for oral bioavailability . This highlights the therapeutic promise of triazole derivatives in treating parasitic infections.

The proposed mechanism of action for This compound involves interaction with specific enzymes or receptors within target cells. The sulfonyl group may enhance binding affinity to target proteins involved in critical cellular processes such as proliferation and apoptosis. Ongoing research aims to elucidate these pathways further and optimize the structure for enhanced efficacy.

Case Studies

Several studies have focused on structurally related compounds to assess their biological activities:

  • Antimicrobial Evaluation : A comparative study on various triazole derivatives highlighted significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values under 50 µg/mL.
  • Antitumor Studies : Research on gefitinib-triazole hybrids demonstrated strong antiproliferative effects against lung cancer cell lines, suggesting a potential application in targeted cancer therapies .
  • Trypanocidal Studies : A recent study reported that certain triazole analogs reduced parasitic burden in infected cardiac spheroids by over 90%, indicating effective drug diffusion and therapeutic potential .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. Studies indicate that derivatives of triazoles can inhibit thymidylate synthase, an enzyme critical for DNA synthesis, thereby inducing apoptosis in cancer cells . For instance, related compounds have shown IC50 values ranging from 1.95 to 4.24 μM against various cancer cell lines .

Antimicrobial Properties

The antimicrobial potential of triazole derivatives has been extensively studied. Various compounds have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. This activity is attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Enzyme Inhibition

The compound's structure allows it to act as an enzyme inhibitor in several biological pathways. Research has identified it as a potential inhibitor for kinases involved in cancer progression. The sulfonamide group is particularly known for its role in enzyme inhibition due to its ability to mimic substrates in enzymatic reactions.

Case Studies and Research Findings

  • Antiproliferative Studies : A study synthesized various triazole derivatives and evaluated their antiproliferative effects against cancer cell lines. The results indicated that these compounds could serve as leads for developing new anticancer drugs targeting thymidylate synthase .
  • Computational Studies : Molecular docking studies have been employed to predict the binding affinity of triazole derivatives to target proteins involved in cancer progression. These studies support experimental findings and provide insights into optimizing compound structures for enhanced activity .
  • Synergistic Effects : Research has also explored the synergistic effects of combining triazole derivatives with existing anticancer agents, which may enhance therapeutic efficacy while reducing side effects associated with higher doses of conventional drugs .

Comparison with Similar Compounds

Research Implications

  • Pharmacological Potential: Sulfonylazetidinyl triazoles are promising for targeted therapies due to their modular structure.
  • Structure-Activity Relationships (SAR): Electron-withdrawing substituents (e.g., -Cl, -F, -CF₃) enhance stability and binding affinity. Azetidine sulfonylation improves solubility and bioavailability compared to non-sulfonylated analogs .

Q & A

Q. What are the optimal synthetic routes for this compound, and what key parameters ensure high yield?

The compound is synthesized via "Click" chemistry and Suzuki coupling reactions. Key parameters include temperature control (60–100°C), solvent selection (e.g., DMF or acetonitrile), and catalyst use (e.g., Cu(I) for azide-alkyne cycloaddition). Reaction time varies from 12–48 hours, and purification often involves column chromatography or recrystallization .

Q. How is the compound characterized structurally, and which analytical techniques are essential?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent connectivity, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. X-ray crystallography resolves stereochemistry and dihedral angles between the triazole, azetidine, and aryl sulfonyl groups .

Q. What preliminary biological screening assays are recommended for this compound?

In vitro assays such as enzyme inhibition (e.g., kinase or protease targets) and cytotoxicity screens (e.g., MTT assay on cancer cell lines) are typical. Fluorescence polarization or surface plasmon resonance (SPR) can assess binding affinity .

Q. How does the sulfonyl group influence the compound’s stability and solubility?

The sulfonyl group enhances metabolic stability by reducing oxidative degradation. However, it may decrease aqueous solubility, necessitating formulation studies with co-solvents (e.g., PEG-400) or salt formation .

Q. What computational tools predict the compound’s reactivity and intermolecular interactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets, guided by crystallographic data .

Advanced Research Questions

Q. How do steric effects from the azetidine ring and aryl sulfonyl group impact binding to biological targets?

X-ray structures reveal that the azetidine ring’s puckering and the sulfonyl group’s orientation create steric clashes with bulkier residues in enzyme active sites. Modulating these groups (e.g., replacing azetidine with pyrrolidine) improves fit, as shown in SAR studies .

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., pH, redox environment) or target flexibility. Orthogonal assays (e.g., thermal shift analysis vs. enzymatic activity) and mutational studies on target proteins clarify mechanism-specific effects .

Q. How can regioselectivity challenges during triazole formation be addressed?

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-regioselectivity, but competing pathways may occur. Using ruthenium catalysts or strain-promoted alkynes shifts selectivity to 1,5-products, though this requires optimizing solvent polarity and ligand systems .

Q. What crystallographic refinement tools are critical for resolving complex structural features?

SHELXL refines X-ray data by modeling anisotropic displacement parameters and handling twinning or disorder. Hydrogen bonding and π-π stacking interactions are validated using Mercury software, with electron density maps (e.g., Fo-Fc) confirming accuracy .

Q. How do electronic effects from the 3-chloro-4-fluorophenyl group modulate reactivity in cross-coupling reactions?

The electron-withdrawing chloro and fluoro substituents activate the phenyl ring for nucleophilic aromatic substitution (SNAr) but deactivate it in Suzuki-Miyaura coupling. Palladium catalysts with bulky ligands (e.g., SPhos) enhance coupling efficiency by mitigating steric hindrance .

Q. What in silico methods predict metabolic pathways and potential toxicity?

Software like Schrödinger’s ADMET Predictor or SwissADME models Phase I/II metabolism (e.g., cytochrome P450 oxidation). Toxicity risks (e.g., hERG inhibition) are assessed via QSAR models trained on FDA-approved drugs .

Q. How can synthetic byproducts be minimized during large-scale synthesis?

Process optimization via Design of Experiments (DoE) identifies critical factors (e.g., reagent stoichiometry, mixing rate). Flow chemistry reduces side reactions by ensuring precise temperature control and residence time .

Data Analysis and Optimization

Q. What statistical methods validate reproducibility in biological assays?

Intra- and inter-day variability is assessed using coefficient of variation (CV <15%). Dose-response curves (IC50/EC50) are fitted with nonlinear regression (e.g., GraphPad Prism), and outliers are identified via Grubbs’ test .

Q. How are crystallographic data discrepancies between calculated and observed structures resolved?

Residual density maps in SHELXL highlight misplaced atoms. Twin refinement or alternative space group assignment corrects systematic errors. Hydrogen atoms are placed using geometric constraints unless high-resolution data (<1.0 Å) is available .

Q. What role do solvent effects play in modulating the compound’s solvatochromic properties?

UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. DMSO) reveals bathochromic shifts due to charge-transfer transitions. Time-Dependent DFT (TD-DFT) correlates experimental λmax with theoretical excitations .

Mechanistic Studies

Q. How does the triazole ring participate in hydrogen bonding with biological targets?

The triazole’s N2 and N3 atoms act as hydrogen bond acceptors, as shown in protein-ligand co-crystal structures. Mutagenesis studies (e.g., Ala-scanning) confirm critical residues (e.g., Asp/Glu) for binding .

Q. What kinetic studies elucidate the compound’s inhibition mechanism (competitive vs. non-competitive)?

Lineweaver-Burk plots derived from enzyme kinetics (varying substrate concentration) distinguish inhibition types. Pre-steady-state stopped-flow assays measure kon/koff rates for irreversible inhibitors .

Advanced Structural Modifications

Q. How can bioisosteric replacement of the phenyl group improve pharmacokinetics?

Replacing phenyl with pyridyl (azetropy) enhances solubility via hydrogen bonding. Fluorine scan (substituting H with F at meta/para positions) balances lipophilicity and metabolic stability .

Q. What strategies mitigate aggregation-induced cytotoxicity in cell-based assays?

Dynamic Light Sccattering (DLS) detects nanoaggregates. Co-administration with surfactants (e.g., Tween-80) or structural rigidification (e.g., introducing methyl groups) reduces nonspecific binding .

Q. How are enantiomers resolved for chiral azetidine derivatives?

Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Absolute configuration is confirmed by circular dichroism (CD) or anomalous X-ray scattering .

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